![molecular formula C8H5FN2O2 B1442045 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190316-18-7](/img/structure/B1442045.png)
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H5FN2O2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid”, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” includes a pyrrolopyridine core with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position .Applications De Recherche Scientifique
Cancer Research: FGFR Inhibition
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are implicated in various cancers, and their abnormal activation can lead to tumor progression. Compounds derived from this acid have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with one derivative, compound 4h, demonstrating significant effects on breast cancer cell proliferation, apoptosis, and migration .
Diabetes Treatment: Blood Glucose Reduction
Derivatives of this compound have shown efficacy in reducing blood glucose levels, suggesting potential applications in the treatment of diabetes-related conditions . This includes type 1 diabetes, obesity-related diabetes, and other metabolic disorders where controlling blood glucose is beneficial .
Cardiovascular Diseases
The biological activity of this compound extends to potential benefits in cardiovascular diseases. Its role in blood glucose management could indirectly benefit conditions like hyperlipidemia and hypertension, which are often associated with cardiovascular risks .
Pharmacological Research: Drug Development
The pharmacological properties of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid make it a valuable lead compound in drug development. Its low molecular weight and potent biological activities make it an appealing candidate for further optimization in creating new therapeutic agents .
Chemical Synthesis: Building Block
This compound serves as a versatile building block in chemical synthesis. Its fluorinated structure is particularly useful in creating a variety of biologically active molecules, including those with potential pharmacological applications .
Biological Evaluation: Assays and Screening
In biological evaluation, derivatives of this compound are used in assays to screen for anti-tumor properties. The transwell chamber assay, for example, has been employed to assess the effect of these derivatives on cell migration and invasion abilities, which are crucial for cancer metastasis .
Orientations Futures
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid”, as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research could focus on further optimization of these compounds to improve their potency and selectivity for FGFRs, as well as investigating their efficacy in preclinical and clinical studies.
Propriétés
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-6-7(11-2-4)5(3-10-6)8(12)13/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLWUALFRLGQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696664 | |
| Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190316-18-7 | |
| Record name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



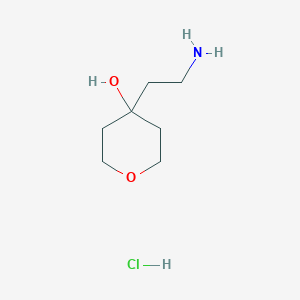
![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)

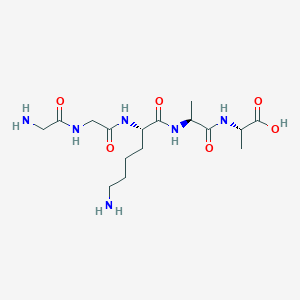
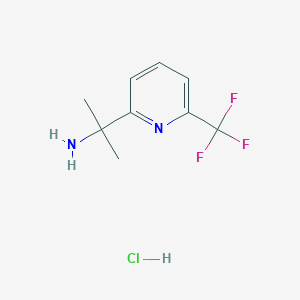
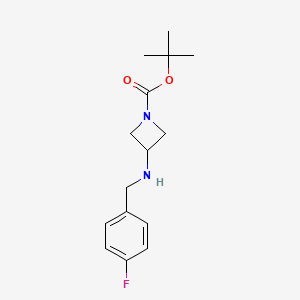
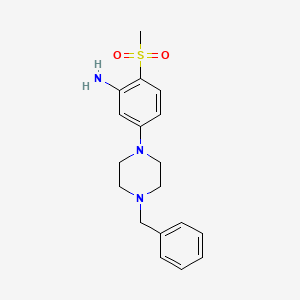



![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
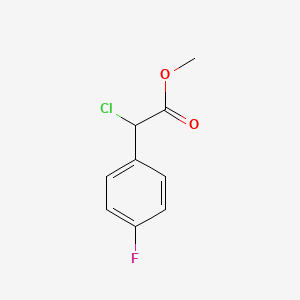
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)